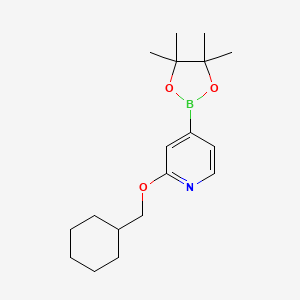![molecular formula C10H13NOS B13088529 6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)
6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is characterized by its unique spiro structure, which includes an oxolane ring fused to a thieno[3,2-c]pyridine moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like t-BuOOH and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce dihydro derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological targets. Additionally, it can be used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. The presence of the pyridine nitrogen in the structure allows for protonation in enzyme active sites, providing resonance stabilization of carbanionic intermediates . This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one These compounds share structural similarities but differ in their specific functional groups and chemical properties
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-oxolane] |
InChI |
InChI=1S/C10H13NOS/c1-4-11-10(3-5-12-7-10)8-2-6-13-9(1)8/h2,6,11H,1,3-5,7H2 |
InChI Key |
DSPROXHFRMNDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCOC2)C3=C1SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)


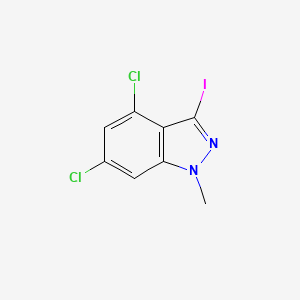
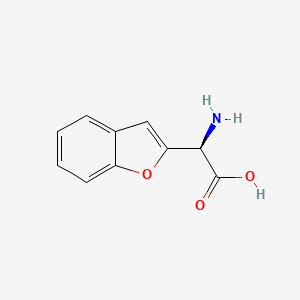
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)

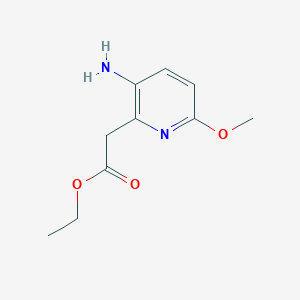
![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
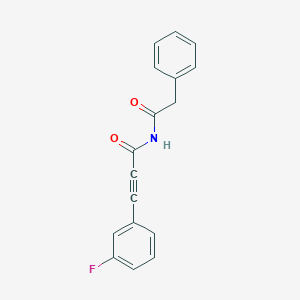
![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)
